

Application Note: Quantitative Analysis of **3-Hydroxybutyrylcarnitine** in Human Plasma

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Compound of Interest

Compound Name: 3-Hydroxybutyrylcarnitine

Cat. No.: B12108761

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Introduction

3-Hydroxybutyrylcarnitine is a key intermediate in fatty acid and amino acid metabolism, serving as a crucial biomarker for inherited metabolic disorders and complex diseases like the metabolic syndrome. Accurate and robust quantification of **3-Hydroxybutyrylcarnitine** in plasma is essential for both clinical diagnostics and biomedical research. This application note provides a detailed protocol for the sample preparation and analysis of **3-Hydroxybutyrylcarnitine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers high sensitivity, specificity, and reproducibility for reliable biomarker quantification.

Principle

This method involves the extraction of **3-Hydroxybutyrylcarnitine** and an internal standard from plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

- **3-Hydroxybutyrylcarnitine** standard

- Deuterated **3-Hydroxybutyrylcarnitine** (d3-**3-Hydroxybutyrylcarnitine**) or other suitable deuterated carnitine internal standard (e.g., d3-butyryl-carnitine)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid
- Human plasma (EDTA)
- Microcentrifuge tubes
- Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of **3-Hydroxybutyrylcarnitine** and the internal standard (e.g., d3-butyryl-carnitine) in methanol.
- Working Standard Solutions: Serially dilute the **3-Hydroxybutyrylcarnitine** primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 1 µg/mL.
- Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation: Protein Precipitation

- Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

- Aliquoting: Aliquot 100 μ L of plasma (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
- Internal Standard Addition: Add 10 μ L of the internal standard working solution to each tube.
- Protein Precipitation: Add 400 μ L of ice-cold acetonitrile to each tube.
- Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
- Final Centrifugation: Centrifuge the reconstituted samples at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer to Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole LC-MS/MS system.

Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	As required for optimal separation
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Ion Spray Voltage	5500 V
Heater Temperature	600°C
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Analyte and internal standard specific

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described method.

Parameter	3-Hydroxybutyrylcarnitine
**Linearity (R ²) **	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)	500 - 1000 ng/mL
Recovery	85 - 115%
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%

Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Diagrams



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Caption: Experimental workflow for plasma sample preparation.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the quantification of **3-Hydroxybutyrylcarnitine** in human plasma. The simple and efficient protein precipitation-based sample preparation, coupled with sensitive and specific LC-MS/MS analysis, makes this method suitable for high-throughput applications in both clinical and research settings.

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